

Application Notes and Protocols: Intrathecal ONO-8711 in Cystitis Models

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Compound of Interest

Compound Name: ONO-8711

Cat. No.: B1677322

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These application notes provide a detailed protocol for the intrathecal administration of **ONO-8711**, a selective EP1 receptor antagonist, in a cyclophosphamide-induced cystitis rat model. This information is intended for researchers, scientists, and drug development professionals investigating bladder pain and urinary frequency.

Introduction

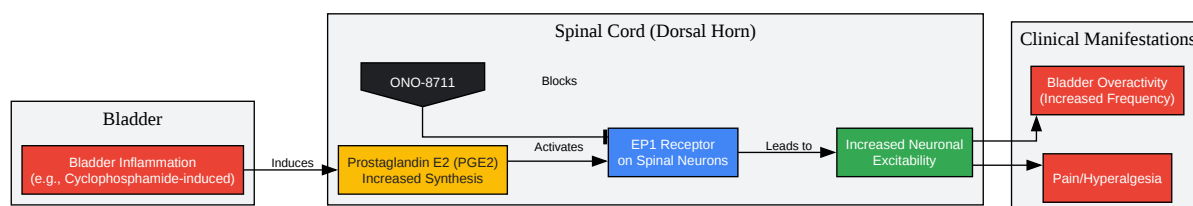
Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic condition characterized by bladder pain and urinary urgency. Prostaglandin E2 (PGE2) has been implicated in the pathophysiology of IC/BPS, and its action is mediated through various E-series prostaglandin (EP) receptors. **ONO-8711** is a potent and selective antagonist of the EP1 receptor.[1]

Research suggests that the urinary frequency associated with cystitis may be mediated by PGE2 acting on EP1 receptors at the spinal cord level.[2][3] Intrathecal administration of **ONO-8711** offers a targeted approach to investigate the role of spinal EP1 receptors in bladder function and nociception in preclinical cystitis models.[2]

Mechanism of Action

ONO-8711 is a competitive antagonist of the EP1 receptor, with high affinity for both human and mouse receptors.[1] In the context of cystitis, inflammation can lead to an increase in PGE2 levels in the spinal cord.[2] This elevated PGE2 can act on EP1 receptors on spinal neurons, contributing to central sensitization and bladder overactivity. By blocking these spinal EP1 receptors, **ONO-8711** is hypothesized to reduce the afferent nerve activity that drives the micturition reflex and pain perception.[4]

Signaling Pathway



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Caption: Signaling pathway of **ONO-8711** in modulating bladder pain.

Experimental Protocols

Animal Model: Cyclophosphamide-Induced Cystitis

A widely used and well-characterized model for inducing cystitis in rodents involves the administration of cyclophosphamide (CYP).[5]

- Animals: Female Wistar rats are commonly used for this experimental model.[2]
- Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 300 mg/kg is administered to induce cystitis.[2][6] Control animals (sham group) receive an i.p. injection of saline.[2]
- Timeline: The functional and histological changes characteristic of cystitis are typically observed 48 hours after the CYP injection.[2][6]

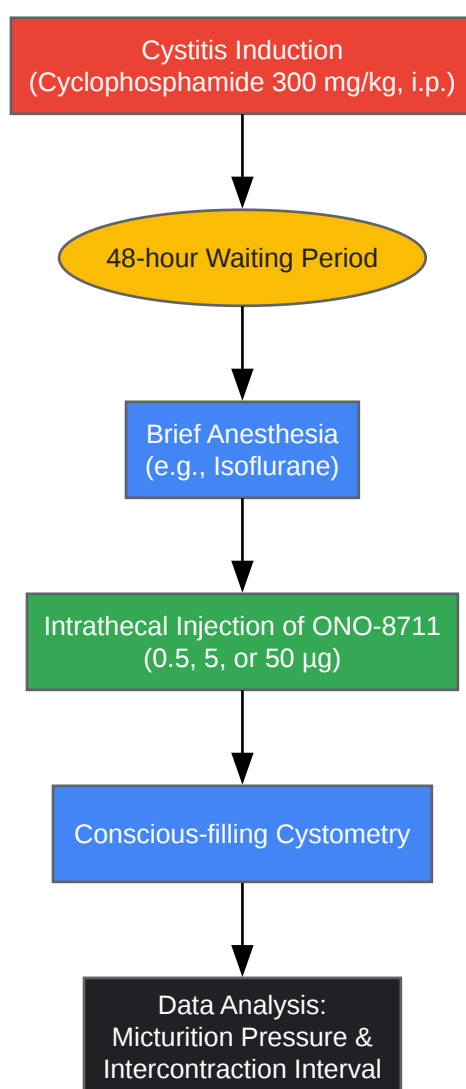
Intrathecal Catheter Implantation

For chronic or repeated intrathecal drug administration, a catheter can be implanted. However, for acute studies, direct intrathecal injection is also an option.

Intrathecal Injection of ONO-8711

- Drug Preparation: **ONO-8711** is dissolved in an appropriate vehicle.
- Dosage: Intrathecal doses of 0.5 µg, 5 µg, and 50 µg of **ONO-8711** have been shown to be effective.[2]
- Administration: The injection is made into the intrathecal space, typically between the L5-L6 vertebrae.[7] This procedure is performed under brief anesthesia (e.g., isoflurane).[7]

Experimental Workflow



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